7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran
CAS No.:
Cat. No.: VC15829711
Molecular Formula: C21H16O
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16O |
|---|---|
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | 7,7-dimethylfluoreno[2,3-b][1]benzofuran |
| Standard InChI | InChI=1S/C21H16O/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12H,1-2H3 |
| Standard InChI Key | ZNINKGFSQDQKCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5O4)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core structure consists of a fluorene unit fused with a benzofuran ring at the [2,3-b] position (Figure 1). The fluorene moiety contributes a planar, conjugated π-system, while the benzofuran segment introduces heteroatomic oxygen, enhancing electronic delocalization. The two methyl groups at the 7-position sterically stabilize the molecule, reducing aggregation tendencies in solid-state applications .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C21H16O |
| Molecular Weight | 284.35 g/mol |
| CAS Registry Number | 1414927-18-6 |
| Purity (Commercial) | ≥97% |
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran involves cascade cyclization and cross-coupling reactions. A representative approach, adapted from boron-containing heterocycle syntheses , includes:
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Friedel-Crafts Alkylation: Introducing methyl groups to fluorene precursors.
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Palladium-Catalyzed Coupling: Fusing benzofuran via Suzuki-Miyaura or Buchwald-Hartwig reactions.
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Purification: Chromatographic separation to achieve ≥97% purity .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Cascade Cyclization | 65–75 | 95 | SiCl4, iPr2NEt, Toluene |
| Cross-Coupling | 70–80 | 97 | Pd(PPh3)4, K2CO3 |
Industrial-Scale Production
Aromsyn’s manufacturing process emphasizes gram-to-kilogram scalability, utilizing:
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Continuous-Flow Reactors: Enhancing reaction efficiency and reproducibility.
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Quality Control Protocols: Batch-specific Certificate of Analysis (COA) with HPLC and MS validation .
Physicochemical Properties and Stability
Photophysical Characteristics
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Absorption: λmax ≈ 350–400 nm (π→π* transitions).
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Emission: Strong blue fluorescence with λem ≈ 450–500 nm, suitable for OLED applications .
Industrial and Research Applications
Organic Electronics
The compound’s high electron mobility (µe ≈ 0.1–0.5 cm²/V·s) makes it ideal for:
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OLED Emissive Layers: Enhancing luminance efficiency in blue-emitting devices.
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Organic Photovoltaics (OPVs): Acting as an electron-transport material in bilayer solar cells .
Pharmaceutical Intermediates
7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran serves as a precursor in synthesizing:
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Anticancer Agents: Modulating kinase inhibition pathways.
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Antiviral Compounds: Functionalization at the 9-position improves bioavailability .
Comparative Analysis with Structural Analogues
Table 3: Comparison with Halogenated Derivatives
Halogenation (e.g., bromine at 5,9-positions) increases molecular weight by ≈200 g/mol and introduces reactive sites for cross-coupling, albeit at the cost of reduced solubility .
Quality Control and Regulatory Compliance
Analytical Techniques
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